

A Hypothetical Preliminary Pharmacokinetic Profile of Tenofovir-C3-O-C15-CF3 Ammonium

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Compound of Interest

Compound Name: *Tenofovir-C3-O-C15-CF3
ammonium*

Cat. No.: *B15580153*

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Disclaimer: As of the date of this document, publicly available pharmacokinetic data for "**Tenofovir-C3-O-C15-CF3 ammonium**" is unavailable. The following profile is a theoretical guide based on the compound's nomenclature and the known pharmacology of Tenofovir and its prodrugs. This document is intended for researchers, scientists, and drug development professionals as a framework for potential initial investigation.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV-1 and Hepatitis B infections. However, its clinical efficacy is limited by low oral bioavailability due to its phosphonate group, which is negatively charged at physiological pH. To overcome this limitation, several prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The compound "**Tenofovir-C3-O-C15-CF3 ammonium**" suggests a novel prodrug design. This whitepaper outlines a hypothetical preliminary pharmacokinetic profile for this compound, proposing potential metabolic pathways and experimental workflows for its characterization.

Inferred Molecular Structure and Physicochemical Properties

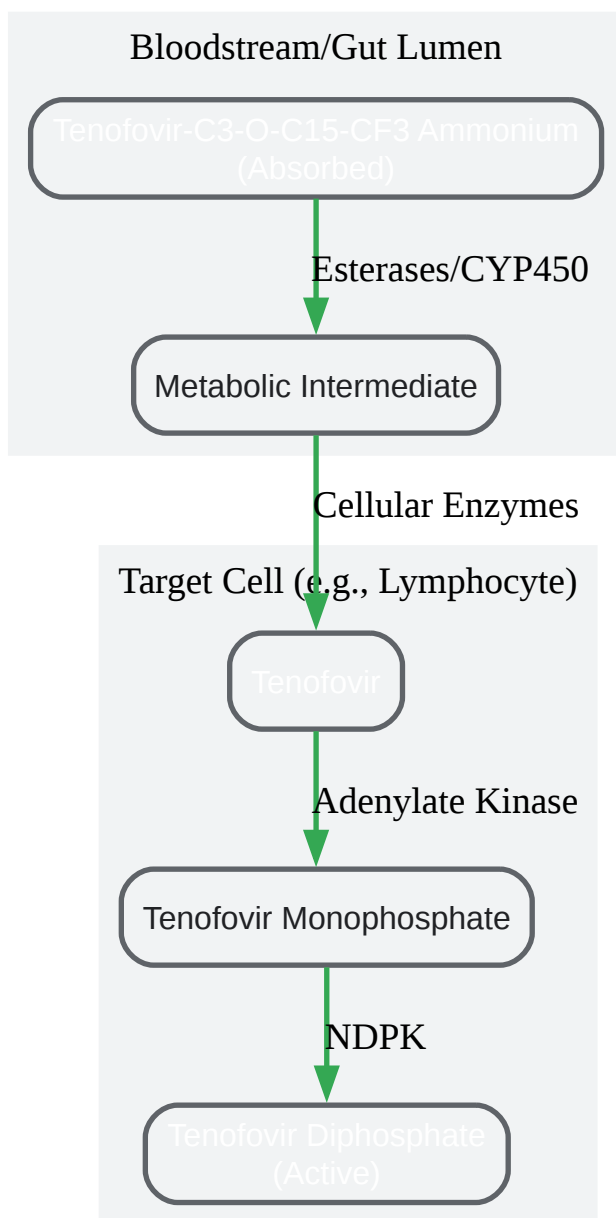
Based on its name, we can infer the following structural characteristics:

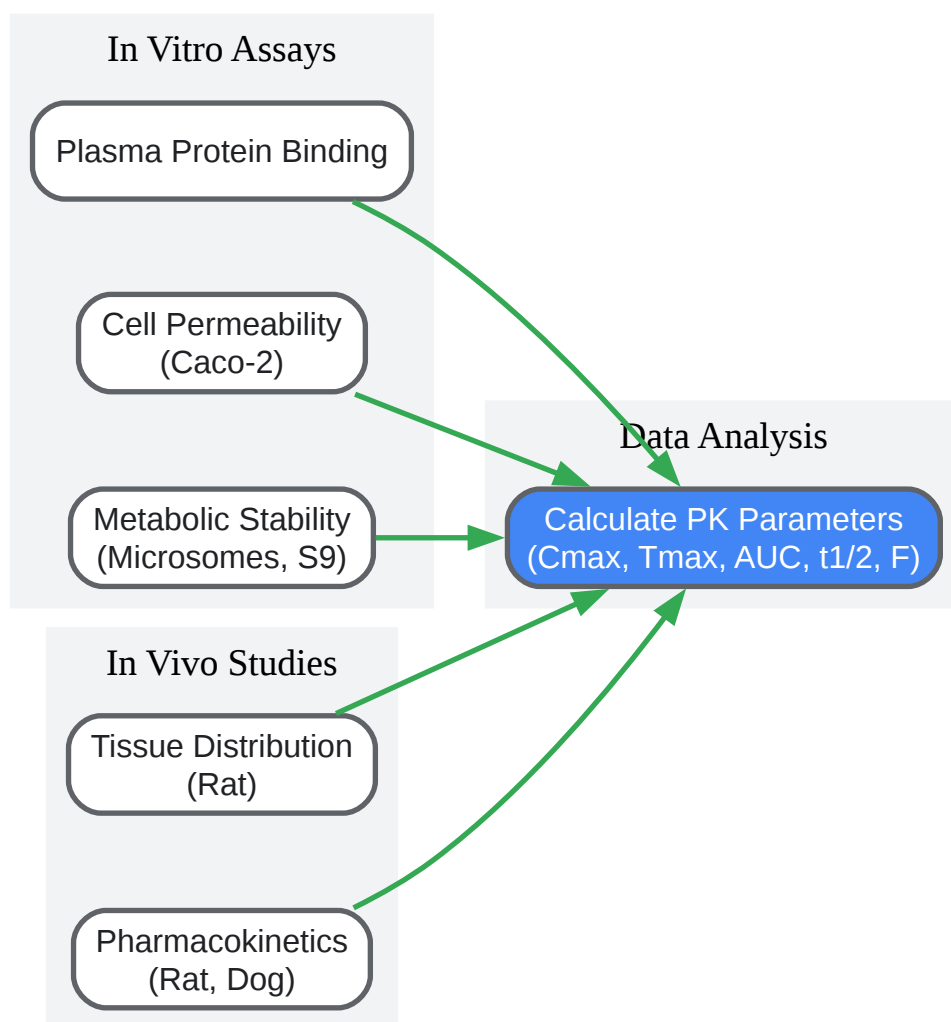
- Tenofovir: The active pharmaceutical ingredient.
- -C3-: A three-carbon (propyl) linker.
- -O-: An ether or ester linkage.
- -C15-: A fifteen-carbon alkyl chain.
- -CF3: A trifluoromethyl group.
- ammonium: The compound is likely a salt to improve solubility and handling.

These modifications suggest a lipophilic prodrug strategy aimed at enhancing passive diffusion across cell membranes. The long alkyl chain would significantly increase lipophilicity, potentially favoring lymphatic absorption and cellular uptake. The trifluoromethyl group could influence metabolic stability and binding to metabolizing enzymes.

Hypothetical Metabolic Pathway

The primary goal of the prodrug is to deliver Tenofovir intracellularly, where it is phosphorylated to its active diphosphate form. The proposed metabolic pathway for **Tenofovir-C3-O-C15-CF3 ammonium** is likely a multi-step enzymatic process.





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- To cite this document: BenchChem. [A Hypothetical Preliminary Pharmacokinetic Profile of Tenofovir-C3-O-C15-CF3 Ammonium]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15580153#tenofovir-c3-o-c15-cf3-ammonium-preliminary-pharmacokinetic-profile\]](https://www.benchchem.com/product/b15580153#tenofovir-c3-o-c15-cf3-ammonium-preliminary-pharmacokinetic-profile)

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